molecular formula C23H17N3O5 B4072395 5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

Cat. No. B4072395
M. Wt: 415.4 g/mol
InChI Key: SUSIAANARKPWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that belongs to the class of pyrimidinone derivatives. The compound has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of various enzymes and pathways involved in the growth and proliferation of microorganisms and cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone have been studied extensively. The compound has been reported to exhibit antimicrobial, anti-inflammatory, and antitumor properties. In addition, the compound has been shown to inhibit the growth and proliferation of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone in lab experiments include its potential applications in the field of medicine and its ability to exhibit various biological activities. However, the limitations of using the compound in lab experiments include its low yield of synthesis and the lack of understanding of its mechanism of action.

Future Directions

The future directions for the study of 5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone include the investigation of its mechanism of action and the development of more efficient synthesis methods. In addition, the compound's potential applications in the treatment of various diseases such as cancer and infectious diseases should be further explored. Furthermore, the compound's toxicity and safety profile should be investigated to determine its suitability for clinical use.
Conclusion:
In conclusion, 5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound exhibits various biological activities such as antimicrobial, anti-inflammatory, and antitumor properties. The compound's mechanism of action is not fully understood, and its advantages and limitations for lab experiments have been identified. The future directions for the study of the compound include the investigation of its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of various diseases.

Scientific Research Applications

5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential applications in the field of medicine. The compound has been reported to exhibit various biological activities such as antimicrobial, anti-inflammatory, and antitumor properties. The compound has been tested against various bacterial and fungal strains and has shown promising results. In addition, the compound has been reported to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5/c27-18-12-11-16(13-17(18)26(30)31)21-19(22(28)15-9-5-2-6-10-15)20(24-23(29)25-21)14-7-3-1-4-8-14/h1-13,21,27H,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSIAANARKPWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(NC(=O)N2)C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
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5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone
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5-benzoyl-4-(4-hydroxy-3-nitrophenyl)-6-phenyl-3,4-dihydro-2(1H)-pyrimidinone

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